molecular formula C16H16N6O3 B4330564 N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide

Cat. No. B4330564
M. Wt: 340.34 g/mol
InChI Key: QXLLKUVPARBLQM-UHFFFAOYSA-N
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Description

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide, also known as BMN-673, is a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors have shown great potential in cancer therapy due to their ability to selectively kill cancer cells with defects in DNA repair pathways. BMN-673 has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide selectively inhibits PARP enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and the eventual death of cancer cells with defects in DNA repair pathways. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to be more potent and selective than other PARP inhibitors.
Biochemical and Physiological Effects
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells with defects in DNA repair pathways. It has also been shown to inhibit tumor growth in animal models of breast cancer and ovarian cancer. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which allows for the study of PARP enzymes in cellular and animal models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy, which can be useful for combination therapy studies. However, N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has limitations in terms of its selectivity for PARP enzymes. It has been shown to inhibit other enzymes, such as tankyrase, which can lead to off-target effects.

Future Directions

There are several future directions for the study of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide. One area of research is the development of combination therapies with other cancer drugs. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, and there is potential for further improvement with the addition of other drugs. Another area of research is the development of biomarkers for patient selection. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to be effective in patients with defects in DNA repair pathways, but there is a need for biomarkers to identify these patients. Finally, there is potential for the development of new PARP inhibitors with improved selectivity and potency.

Scientific Research Applications

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. It has shown great promise in the treatment of breast cancer, ovarian cancer, and other solid tumors. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.

properties

IUPAC Name

N-(1-benzyl-5-methylpyrazol-3-yl)-2-methyl-5-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-11-8-14(18-21(11)10-12-6-4-3-5-7-12)17-16(23)13-9-15(22(24)25)19-20(13)2/h3-9H,10H2,1-2H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLLKUVPARBLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC(=NN3C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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